5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6F2N4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Spectral Properties Enhancement
A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, investigating its interaction with fullerene molecules. The research highlighted the compound's potential in enhancing Raman activity when adsorbed with fullerene, indicating its utility in material science and spectroscopy (Biointerface Research in Applied Chemistry, 2022).
Antimicrobial and Antifungal Applications
Another research avenue includes the synthesis of novel Schiff bases using pyrazole derivatives, which exhibited significant antimicrobial activity. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Heliyon, 2019).
Antiviral Activity
Research on substituted pyrazole and pyrazolopyrimidine derivatives derived from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile showed promising antiviral activity against herpes simplex virus type-1 (HSV-1), suggesting its potential in antiviral drug development (European journal of medicinal chemistry, 2009).
Green Synthesis Catalyst
A novel method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed. This showcases the compound's role in facilitating environmentally friendly synthesis processes (Research on Chemical Intermediates, 2019).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies provide insights into the compound's potential applications in protecting materials from corrosion, furthering its applicability in industrial and engineering contexts (Journal of Molecular Liquids, 2016).
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Mode of Action
It is likely that it interacts with its targets, possibly kinases, leading to changes in the function of these proteins .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways regulated by these enzymes .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
If it acts as a kinase inhibitor, it could potentially alter cell signaling pathways, leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile . Factors such as temperature, pH, and the presence of other chemicals could affect how the compound interacts with its targets and how stable it remains over time .
Properties
IUPAC Name |
5-amino-1-(2,3-difluorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKCSIECYKYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.